molecular formula C20H18N4O3S2 B14128756 2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B14128756
M. Wt: 426.5 g/mol
InChI Key: KVBIOJGKVDIIOQ-UHFFFAOYSA-N
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Description

2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole is a complex organic compound that features a quinoline, piperidine, thiophene, and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the quinoline moiety: The quinoline ring is introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions.

    Formation of the oxadiazole ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.

    Thiophene incorporation: The thiophene ring is introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Biology: Investigation of its biological activity against various pathogens.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with biological macromolecules. The piperidine and thiophene rings contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-pyridin-2-yl-1,3,4-oxadiazole: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole imparts unique electronic properties, making it more suitable for applications in organic electronics and photonics compared to its phenyl and pyridine analogs.

Properties

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

2-(1-quinolin-8-ylsulfonylpiperidin-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C20H18N4O3S2/c25-29(26,17-9-1-5-14-6-2-10-21-18(14)17)24-11-3-7-15(13-24)19-22-23-20(27-19)16-8-4-12-28-16/h1-2,4-6,8-10,12,15H,3,7,11,13H2

InChI Key

KVBIOJGKVDIIOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=NN=C(O4)C5=CC=CS5

Origin of Product

United States

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